molecular formula C19H18Cl2F3NOS B3036332 3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide CAS No. 339104-44-8

3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide

Cat. No. B3036332
CAS RN: 339104-44-8
M. Wt: 436.3 g/mol
InChI Key: JQZQWOGPWJIGAM-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide” is a complex organic molecule. It contains a benzene ring which is substituted with two chlorine atoms and a carboxamide group. The carboxamide group is further substituted with a 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base to the molecule. The chlorine atoms, being electronegative, would pull electron density towards themselves, creating a polar environment. The trifluoromethyl group attached to the benzyl group would also create a similar effect .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzene ring might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of electronegative atoms like chlorine and fluorine would likely make the compound polar, affecting its solubility and boiling/melting points .

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis Methods : Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, starting from compounds similar to the requested chemical. This approach involved cyclization and S-/N-alkylation steps (Kobayashi, Kobayashi, & Ezaki, 2013).

Antimicrobial Activities

  • Novel 1,2,4-Triazole Derivatives Synthesis : Mange et al. (2013) synthesized new Schiff bases with antimicrobial activities, starting from materials structurally similar to the compound (Mange, Isloor, Malladi, Isloor, & Fun, 2013).

Catalyst Development

  • Catalysis Using Sulfuric Acid Derivatives : Tayebi et al. (2011) used sulfuric acid derivatives structurally related to the requested compound as recyclable catalysts for certain condensation reactions (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Crystallography and Molecular Structure

  • Planarity in Tuberculostatics : Szczesio et al. (2012) investigated the planarity of benzoylhydrazine-dithiocarbazoate compounds, closely related to the requested compound, to understand their tuberculostatic activity (Szczesio, Olczak, Gobis, Foks, & Główka, 2012).

Polymer Chemistry

  • Organo-Soluble Aromatic Polyamides : Bera et al. (2012) synthesized new polyamides using semifluorinated aromatic diamines, similar in structure to the requested compound, demonstrating their solubility and thermal properties (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Organic Chemistry

  • Synthesis and Anticonvulsant Activity : Mussoi et al. (1996) synthesized a series of benzamides, including compounds structurally related to the requested chemical, to evaluate their anticonvulsant activity (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .

Future Directions

The future directions for the study of this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects and toxicity. If it’s a reagent or an intermediate in a chemical synthesis, future studies could focus on improving its synthesis and finding new reactions it can participate in .

properties

IUPAC Name

3,4-dichloro-N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3NOS/c1-18(2,11-25-17(26)13-6-7-15(20)16(21)9-13)27-10-12-4-3-5-14(8-12)19(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZQWOGPWJIGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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